molecular formula C14H11N3 B11880362 3-(Quinazolin-2-YL)aniline

3-(Quinazolin-2-YL)aniline

Cat. No.: B11880362
M. Wt: 221.26 g/mol
InChI Key: ZEVPGURUZKNSSL-UHFFFAOYSA-N
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Description

3-(Quinazolin-2-YL)aniline is a compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a quinazoline ring fused to an aniline moiety, making it a unique compound with significant potential in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Quinazolin-2-YL)aniline typically involves the reaction of anthranilic acid with ortho-substituted anilines. One common method is the cyclization of anthranilic acid derivatives with ortho-substituted anilines under acidic conditions. This reaction forms the quinazoline ring, which is then fused to the aniline moiety .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process can be optimized for higher yields and purity by controlling reaction conditions such as temperature, pressure, and the use of catalysts .

Chemical Reactions Analysis

Types of Reactions

3-(Quinazolin-2-YL)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Quinazolin-2-YL)aniline has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-(Quinazolin-2-YL)aniline involves its interaction with specific molecular targets and pathways. For example, as an anticancer agent, it may inhibit the activity of certain enzymes or proteins involved in cell proliferation and survival. The compound can also interact with bacterial cell membranes, leading to disruption and cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Quinazolin-2-YL)aniline is unique due to its specific structure, which combines the quinazoline ring with an aniline moiety.

Properties

Molecular Formula

C14H11N3

Molecular Weight

221.26 g/mol

IUPAC Name

3-quinazolin-2-ylaniline

InChI

InChI=1S/C14H11N3/c15-12-6-3-5-10(8-12)14-16-9-11-4-1-2-7-13(11)17-14/h1-9H,15H2

InChI Key

ZEVPGURUZKNSSL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=NC(=N2)C3=CC(=CC=C3)N

Origin of Product

United States

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